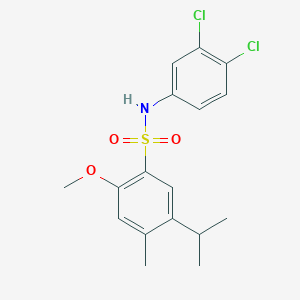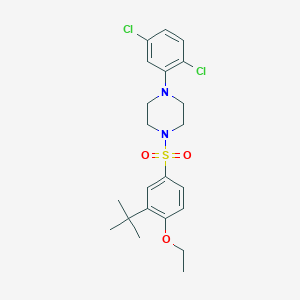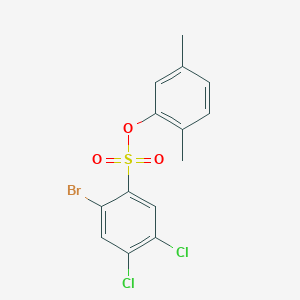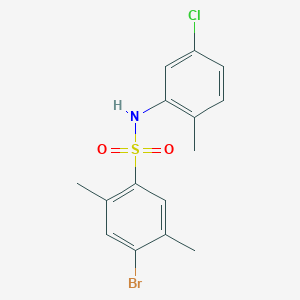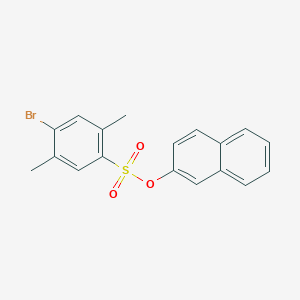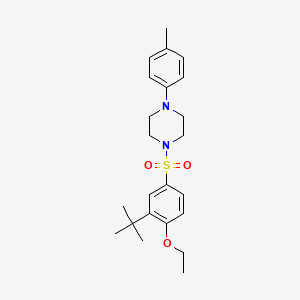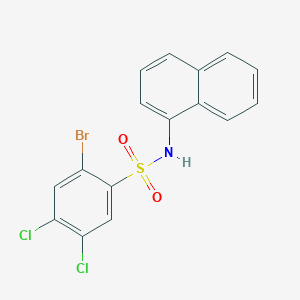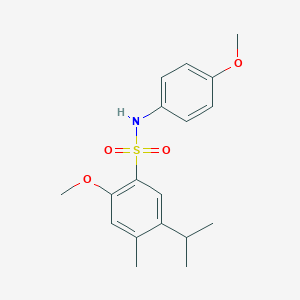
2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide, also known as MPMP, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. Additionally, 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide has been shown to modulate the activity of various ion channels and receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide can reduce inflammation, pain sensitivity, and tumor growth. Additionally, 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. Additionally, 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide has been shown to have low toxicity and can be administered orally. However, one of the limitations of using 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide in lab experiments is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods to produce 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide. Additionally, further studies are needed to understand the exact mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide and its potential use in the treatment of various diseases. Other future directions include investigating the pharmacokinetics and pharmacodynamics of 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide and exploring its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis of 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide has been reported using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide has been shown to have anti-inflammatory, analgesic, and anticancer effects, and it has low toxicity and can be administered orally. However, further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide has been reported using different methods. One of the most common methods involves the reaction of 4-methoxyaniline with 2-methoxy-4-methylbenzenesulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with propan-2-amine to form 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Scientific Research Applications
2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One of the primary areas of research has been its anti-inflammatory and analgesic effects. Studies have shown that 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide can inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. Additionally, 2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
properties
IUPAC Name |
2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-12(2)16-11-18(17(23-5)10-13(16)3)24(20,21)19-14-6-8-15(22-4)9-7-14/h6-12,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWPPNLGARTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-methoxyphenyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
